molecular formula C8H9ClO B106637 4-(Chloromethyl)benzyl alcohol CAS No. 16473-35-1

4-(Chloromethyl)benzyl alcohol

Cat. No. B106637
CAS RN: 16473-35-1
M. Wt: 156.61 g/mol
InChI Key: OGALXJIOJZXBBP-UHFFFAOYSA-N
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Description

4-(Chloromethyl)benzyl alcohol is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a chloromethyl group attached to a benzyl alcohol moiety. This structure allows it to undergo various chemical reactions, making it a valuable building block in the synthesis of pharmaceuticals, polymers, and other organic compounds.

Synthesis Analysis

The synthesis of chloromethylated compounds can be achieved through various methods. One approach involves the InCl3-catalyzed reaction of alcohols with chlorodimethylsilane (HSiMe2Cl) in the presence of benzil, which allows for the selective chlorination of secondary or tertiary alcohols under mild conditions . Another method for synthesizing chloromethylated compounds is the reaction of chloromethyl propargyl ether with 4-(bromomethyl)benzaldehyde in the presence of zinc metal and a chiral ligand, leading to products like 1-[(4-(bromomethyl)phenyl]-2-(prop-2-yn-1-yloxy)ethanol with moderate yield and high selectivity .

Molecular Structure Analysis

The molecular structure of chloromethylated compounds can be quite complex and is often elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of 4-(chloromethyl)benzophenone, a related compound, reveals that the two benzene rings form a dihedral angle, and the crystal packing is stabilized by intermolecular C-H...π interactions10. Similarly, the molecular structures of novel azoles with a 4-chloromethylphenyl moiety have been ascertained, showing planar central tetrazole rings and specific dihedral angles between phenyl rings .

Chemical Reactions Analysis

Chloromethylated compounds like 4-(chloromethyl)benzyl alcohol can participate in a variety of chemical reactions. For example, 1-benzyl-4-(chloromethyl)piperidine can react with purines in a basic medium to yield N-benzylpiperidine and N-benzylpyrrolidine derivatives, which are of pharmacological interest . Additionally, the cyclization reaction of benzyl alcohol containing amides can lead to unexpected chlorination, yielding novel azoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloromethylated compounds are influenced by their molecular structure. For instance, the resolution of 4-chloromandelic acid using (R)-(+)-benzyl-1-phenylethylamine as a resolving agent shows that halogen interactions, such as chlorine...chlorine and Cl/π interactions, play a significant role in chiral recognition, affecting properties like melting point, heat of fusion, and solubility . The reaction between TiCl4 and benzyl alcohol can produce highly crystalline titania nanoparticles, with properties such as particle size and surface area being adjustable through the reaction conditions .

Scientific Research Applications

Synthesis and Catalysis

4-Vinyl benzyl alcohol, synthesized from 4-chloromethyl styrene, involves phase transfer catalysis. This process is influenced by factors like catalyst type, reaction temperature, and hydrolytic reagent, impacting the yield and character of the product (Xu Yong-ji, 2007).

Photocatalysis

Photocatalytic oxidation of derivatives like 4-chlorobenzyl alcohol into aldehydes using TiO2 under O2 atmosphere and visible light has been studied. This reaction showcases the potential of 4-(Chloromethyl)benzyl alcohol derivatives in photocatalytic applications (S. Higashimoto et al., 2009).

Surface and Solubility Properties

The interaction between titanium tetrachloride and benzyl alcohol in the presence of ligands leads to in-situ functionalization of titania nanoparticles. This method tailors surface and solubility properties of nanoparticles, highlighting the role of benzyl alcohol derivatives in nanotechnology (M. Niederberger et al., 2004).

Chemical Reactions

In organic chemistry, 4-(Chloromethyl)benzyl alcohol derivatives are used in various reactions, like the methanesulfonylation of benzimidazolemethanol and α(2-benzimidazolyl)benzyl alcohol, illustrating their versatility in synthesizing diverse compounds (A. J. Charlson, 1973).

Renewable Chemical Production

Exploration of renewable production of benzyl alcohol from glucose using engineered Escherichia coli demonstrates the potential of 4-(Chloromethyl)benzyl alcohol derivatives in sustainable chemical production (S. Pugh et al., 2015).

Analytical Chemistry

The study of benzyl alcohol absorption kinetics and its identification in human serum and postmortem blood reveal the application of 4-(Chloromethyl)benzyl alcohol derivatives in analytical and forensic chemistry (B. Ballard & E. Menczel, 1967; A. Dasgupta & G. Steinagel, 1997).

Safety And Hazards

4-(Chloromethyl)benzyl alcohol is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[4-(chloromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGALXJIOJZXBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408409
Record name 4-(Chloromethyl)benzyl alcohol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)benzyl alcohol

CAS RN

16473-35-1
Record name 4-(Chloromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloromethyl benzyl alcohol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

4-Chloromethylbenzoic acid (20 mmol) was dissolved in 20 ml THF, then 30 ml borane/THF were added. The mixture was stirred for 16 hrs at room temperature, and then quenched with excess methanol. Evaporation yielded about 2.5 g 4-chloromethylbenzyl alcohol 36.
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,4-benzenedimethanol (13.8 g, 0.10 mole) was dispersed in chloroform (100 mL) in a 500 mL three-neck round bottom flask equipped with a magnetic stirring bar, an addition funnel, a nitrogen inlet and a gas scrubber. The mixture was cooled to 0° C. in an ice bath. Thionyl chloride (13.1 g, 0.11 mole) dissolved in chloroform (10 mL) was added dropwise over ten minutes with rapid stirring to the cooled mixture. As the addition proceeded, the mixture largely cleared. During the addition step, and for one hour thereafter, the reaction flask was swept with nitrogen which was then passed through the scrubber before venting to the atmosphere. The nitrogen was turned off and the scrubber disconnected. The mixture was allowed to come to room temperature and stirring was continued for 20 hours. Sufficient sodium bicarbonate was added to neutralize any residual hydrogen chloride. The mixture was filtered through a coarse glass frit and the solvent removed under reduced pressure at 35° C. A sample of the residue was chromatographed on silica gel (200 g) with an ethyl acetate:hexane (2:3) solvent. p-Hydroxymethyl- benzyl chloride was obtained in 75% yield (11.64 g). The product had a melting point of 58°-60° C. NMR spectral data were as follows: 1H NMR (CDCl3, 300 MHz): δ 7.3 (m, 4H), 4.70 (s, 2H), 4.59 (s, 2H), 1.67 (s, 1H); 13C NMR (CDCl3, 75 MHz, ppm) 141.372, 135.995, 128.876, 127.366, 64.927, 46.121.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Chloromethyl)benzyl alcohol
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4-(Chloromethyl)benzyl alcohol
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4-(Chloromethyl)benzyl alcohol
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4-(Chloromethyl)benzyl alcohol
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4-(Chloromethyl)benzyl alcohol
Reactant of Route 6
4-(Chloromethyl)benzyl alcohol

Citations

For This Compound
81
Citations
SH Yim, J Huh, CH Ahn, TG Park - Macromolecules, 2007 - ACS Publications
Aliphatic ester dendrimers based on 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) growth units were successfully synthesized as a form of dendritic hybrids up to G4. Linear …
Number of citations: 22 pubs.acs.org
F Fei, L Cseri, G Szekely… - ACS applied materials & …, 2018 - ACS Publications
Robust, readily scalable, high-flux graphene oxide (GO) mixed matrix composite membranes were developed for organic solvent nanofiltration. Hydroxylated polybenzimidazole was …
Number of citations: 132 pubs.acs.org
J Watanabe, S Amemori, M Akashi - Polymer, 2008 - Elsevier
A disparate polymerization technique is utilized for preparing versatile block copolymers from poly(trimethylene carbonate) (poly(TMC)). In this study, 4-(chloromethyl)benzyl alcohol (…
Number of citations: 25 www.sciencedirect.com
C Rossner, V Roddatis, S Lopatin… - Macromolecular rapid …, 2016 - Wiley Online Library
The development of a straightforward method is reported to form hybrid polymer/gold planet–satellite nanostructures (PlSNs) with functional polymer. Polyacrylate type polymer with …
Number of citations: 17 onlinelibrary.wiley.com
J Desroches, PA Champagne, Y Benhassine… - Organic & …, 2015 - pubs.rsc.org
The Friedel–Crafts benzylation of arenes using benzyl alcohols activated in situ with XtalFluor-E is described. A wide range of 1,1-diarylmethanes and 1,1,1-triarylmethanes were …
Number of citations: 41 pubs.rsc.org
RM Moraes, AM Santos - inis.iaea.org
[en] Full text: Recently, the synthesis of well-defined amphiphilic, biodegradable, biocompatible, thermosensitive block copolymers for biomedical applications has drawn great attention […
Number of citations: 0 inis.iaea.org
A Lex, G Trimmel, W Kern, F Stelzer - Journal of Molecular Catalysis A …, 2006 - Elsevier
In this paper, we report the synthesis of a new polymer based on polynorbornene containing the photosensitive benzyl thiocyanate group. The monomer (±)-endo,exo-bicyclo[2.2.1]hept-…
Number of citations: 13 www.sciencedirect.com
J Zhu, AB Morgan, FJ Lamelas, CA Wilkie - Chemistry of Materials, 2001 - ACS Publications
Polystyrene−clay nanocomposites have been prepared using a bulk polymerization technique. Three new “onium” salts have been used to prepare the nanocomposites, two are …
Number of citations: 772 pubs.acs.org
L Gillard, AT Tran, FD Boyer… - European Journal of …, 2016 - Wiley Online Library
An environmentally improved synthesis of the N‐differentiated chitotetrasaccharide CO‐IV‐(NH 2 ), a key intermediate for the preparation of lipochitooligosaccharides and the TMG‐…
P Emayavaramban, SG Babu… - Advanced Science …, 2014 - ingentaconnect.com
Nickel oxide doped hydroxyapatite (NiO-HAP) was synthesized by co-precipitation method by the decomposition of nickel-hydrazine complex on the support. UV-diffuse reflectance …
Number of citations: 8 www.ingentaconnect.com

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